Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine is a complex organic compound characterized by its unique tricyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with a suitable diene and involve a series of cycloaddition reactions, followed by functional group modifications to introduce the amine group at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogenating agents or nucleophiles, can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its effects on biological systems could lead to the development of new therapeutic agents.
Industry: Its unique properties may find applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraene: This compound shares a similar tricyclic structure but differs in the position of functional groups.
Tricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraen-10-amine: Another closely related compound with slight variations in its chemical structure.
Uniqueness
Tricyclo[73102,7]trideca-2,4,6,11-tetraen-10-amine is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H15N |
---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine |
InChI |
InChI=1S/C13H15N/c14-13-6-5-10-8-11(13)7-9-3-1-2-4-12(9)10/h1-6,10-11,13H,7-8,14H2 |
InChI-Schlüssel |
FKAWLODEQFMRKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3=CC=CC=C3C1C=CC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.